3-ホスホノ安息香酸

概要

説明

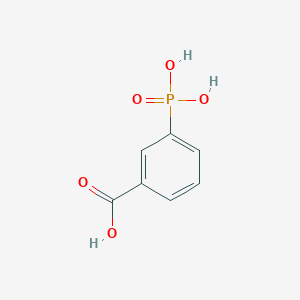

3-Phosphonobenzoic acid is an organic compound with the molecular formula C7H7O5P It is characterized by the presence of a phosphonic acid group attached to the benzene ring at the meta position

科学的研究の応用

Applications in Material Science

1. Metal-Organic Frameworks (MOFs)

3-PBA has been utilized in the synthesis of silver-based metal-organic frameworks (MOFs). These materials exhibit tunable properties based on the topology of the organic precursor used. Research indicates that the incorporation of 3-PBA can enhance the stability and functionality of these frameworks, making them suitable for applications in catalysis and gas storage .

2. Corrosion Inhibition

Phosphonic acids, including 3-PBA, have been explored for their efficacy as corrosion inhibitors in metal protection. The presence of phosphonic groups allows for strong adsorption onto metal surfaces, forming protective layers that mitigate corrosion processes . A study demonstrated that phosphonic acid-containing polymers showed significant anticorrosive properties, highlighting the potential of 3-PBA in this domain .

Applications in Pharmaceuticals

1. Drug Development

The structural similarity of phosphonic acids to phosphates makes them valuable in drug design, particularly in developing antiviral agents. For instance, compounds derived from 3-PBA have shown promise as inhibitors of viral replication due to their ability to mimic natural phosphate-containing substrates .

2. Anticancer Activity

Research has indicated that phosphonic acids can exhibit anticancer properties. A case study involving derivatives of 3-PBA demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role as a therapeutic agent .

Environmental Applications

1. Scale Inhibition in Oilfields

3-PBA is utilized as a scale inhibitor in oilfield operations. Its effectiveness against calcium sulfate scales has been well-documented, providing an environmentally friendly alternative to traditional inhibitors . The application of 3-PBA helps maintain operational efficiency and reduces environmental impact.

2. Adsorbents for Pollutant Removal

Recent studies have explored the use of phosphonic acid-functionalized materials for removing heavy metals and dyes from wastewater. The high affinity of these materials for metal ions makes them effective adsorbents, contributing to environmental remediation efforts .

Case Studies

作用機序

Target of Action

3-Phosphonobenzoic acid (3-H3pbc) is primarily used as a ligand to build zeolite-like metal–organic frameworks (ZMOFs) . The primary targets of this compound are the metal ions, such as Zn2+, which it interacts with to form these frameworks .

Mode of Action

The compound interacts with its targets through a controlled assembly process. When Zn2+ ions are combined with the ligand 3-H3pbc, it results in two distinct structures with zeolitic topologies of MER and RHO . The framework consists of double crankshaft chains formed by alternating ZnO4 and O3PC tetrahedra that are cross-linked by 3-pbc to generate a three-dimensional zeolitic open-framework .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of metal-organic frameworks . These frameworks have potential applications in various fields, including catalysis, gas storage, and drug delivery .

Pharmacokinetics

The compound’s ability to form stable structures with metal ions suggests it could have interesting pharmacokinetic properties .

Result of Action

The result of the action of 3-Phosphonobenzoic acid is the formation of stable, zeolite-like metal–organic frameworks . These frameworks have potential applications in various fields, including catalysis, gas storage, and drug delivery .

Action Environment

The action of 3-Phosphonobenzoic acid is influenced by environmental factors such as the presence of metal ions and the conditions under which the assembly process occurs . The stability and efficacy of the resulting frameworks can also be affected by these factors .

準備方法

Synthetic Routes and Reaction Conditions: 3-Phosphonobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzoic acid with triethyl phosphite, followed by hydrolysis. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as toluene. The hydrolysis step is usually carried out using aqueous hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of 3-phosphonobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions: 3-Phosphonobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Nitro or halogenated derivatives of 3-phosphonobenzoic acid.

類似化合物との比較

4-Phosphonobenzoic acid: Similar structure but with the phosphonic acid group at the para position.

2-Phosphonobenzoic acid: Similar structure but with the phosphonic acid group at the ortho position.

Phosphonophenylacetic acid: Contains a phosphonic acid group attached to a phenylacetic acid moiety.

Uniqueness: 3-Phosphonobenzoic acid is unique due to its meta substitution pattern, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its ortho and para counterparts .

生物活性

3-Phosphonobenzoic acid (3-PBA), a phosphonic acid derivative of benzoic acid, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of 3-PBA, highlighting its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

3-Phosphonobenzoic acid is characterized by the presence of both a carboxylic acid group (-COOH) and a phosphonic acid group (-PO(OH)₂) attached to a benzene ring. Its molecular formula is C₇H₇O₅P, and its structure can be represented as follows:

The compound exhibits moderate solubility in water due to the polar nature of its functional groups, which facilitates its interaction with biological systems.

Antimicrobial Properties

Research indicates that 3-phosphonobenzoic acid possesses significant antimicrobial activity . In studies involving metal-organic frameworks (MOFs) synthesized from 3-PBA, it was observed that these materials exhibited bactericidal properties against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The bactericidal action is attributed to the release of silver ions from the MOFs when exposed to aqueous environments, which are known to have antimicrobial effects .

Table 1: Antimicrobial Activity of 3-Phosphonobenzoic Acid-Based MOFs

| Compound Name | Bacteria Tested | Activity Observed |

|---|---|---|

| Ag(3-PO₃H-C₆H₄-COOH) | MRSA | Strong inhibition |

| Ag₆(3-PO₃-C₆H₄-COO)₂ | E. coli | Moderate inhibition |

| Ag(4-PO₃-C₆H₄-COOH) | S. aureus | Strong inhibition |

Enzyme Inhibition

3-PBA has also been studied for its potential as an enzyme inhibitor . The phosphonic acid group allows for strong interactions with active sites of enzymes, potentially leading to competitive inhibition. This property is particularly relevant in the development of drugs targeting specific enzymes involved in disease pathways.

Synthesis and Characterization

The synthesis of 3-phosphonobenzoic acid can be achieved through various methods, including:

- Phosphorylation : Reaction of benzoic acid with phosphorus reagents.

- Hydrothermal Synthesis : Used in the preparation of hybrid materials incorporating 3-PBA.

Characterization techniques such as NMR spectroscopy and IR spectroscopy confirm the successful incorporation of both carboxylic and phosphonic functionalities into the synthesized compounds .

Study on Silver-Based MOFs

In a recent study, three novel silver-based MOFs were synthesized using 3-phosphonobenzoic acid. The research highlighted that varying pH conditions during synthesis influenced the structural properties and antimicrobial efficacy of the resulting materials. The study concluded that the topology of these hybrid materials plays a crucial role in their ability to release bioactive silver ions effectively .

Pharmacological Applications

Another significant area of research involves exploring the pharmacological applications of 3-PBA as a potential drug candidate. Its dual functional groups provide opportunities for modification and enhancement of bioactivity. Preliminary studies suggest that derivatives of 3-PBA could exhibit anti-inflammatory properties, warranting further investigation into their therapeutic potential .

特性

IUPAC Name |

3-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKXCRILZNBJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325127 | |

| Record name | 3-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14899-31-1 | |

| Record name | NSC408732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phosphonobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。